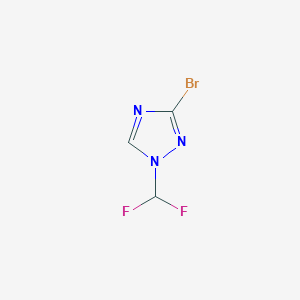
3-Bromo-1-(difluoromethyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1-(difluoromethyl)-1H-1,2,4-triazole is a brominated heterocyclic compound featuring a triazole ring substituted with a bromo and a difluoromethyl group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
作用機序
Target of Action
Compounds with similar structures have been known to exhibit wide-spectrum antimicrobial properties .
Mode of Action
It’s worth noting that difluoromethylation processes based on x–cf2h bond formation, where x is c (sp), c (sp2), c (sp3), o, n or s, have been studied extensively . These processes have been used to transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
Biochemical Pathways
The compound’s difluoromethyl group could potentially interact with various biochemical pathways, influencing the function of proteins and other biomolecules .
Pharmacokinetics
The compound’s physical properties, such as its density (19±01 g/cm3), boiling point (1852±400 °C at 760 mmHg), and vapor pressure (10±03 mmHg at 25°C) could potentially influence its bioavailability .
Result of Action
The compound’s difluoromethyl group could potentially induce changes at the molecular level, influencing the function of proteins and other biomolecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-1-(difluoromethyl)-1H-1,2,4-triazole. Factors such as temperature, pH, and the presence of other chemical substances can affect the compound’s stability and reactivity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(difluoromethyl)-1H-1,2,4-triazole typically involves the bromination of 1-(difluoromethyl)-1H-1,2,4-triazole. This can be achieved through the reaction of 1-(difluoromethyl)-1H-1,2,4-triazole with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvent, reaction temperature, and bromine concentration are optimized to maximize the efficiency of the bromination reaction.
化学反応の分析
Types of Reactions: 3-Bromo-1-(difluoromethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form bromate or bromide ions.
Reduction: The compound can be reduced to remove the bromo group, resulting in the formation of 1-(difluoromethyl)-1H-1,2,4-triazole.
Substitution: The bromo group can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require strong nucleophiles and polar aprotic solvents.
Major Products Formed:
Oxidation: Bromate (BrO3-) or bromide (Br-) ions.
Reduction: 1-(difluoromethyl)-1H-1,2,4-triazole.
Substitution: Various substituted triazoles depending on the nucleophile used.
科学的研究の応用
3-Bromo-1-(difluoromethyl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of brominated compounds with biological systems.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
類似化合物との比較
3-Bromo-1-(difluoromethyl)-1H-1,2,4-triazole is unique due to its combination of bromo and difluoromethyl groups on the triazole ring. Similar compounds include:
3-Chloro-1-(difluoromethyl)-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of bromine.
1-(Difluoromethyl)-1H-1,2,4-triazole: Lacks the bromo group.
3-Bromo-1-methyl-1H-1,2,4-triazole: Similar structure but with a methyl group instead of difluoromethyl.
特性
IUPAC Name |
3-bromo-1-(difluoromethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrF2N3/c4-2-7-1-9(8-2)3(5)6/h1,3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOLCYBOSNUNQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2155855-86-8 |
Source


|
| Record name | 3-bromo-1-(difluoromethyl)-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol](/img/structure/B2779379.png)
![N-(benzo[b]thiophen-5-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2779380.png)
![N-(4-fluoro-3-nitrophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2779381.png)
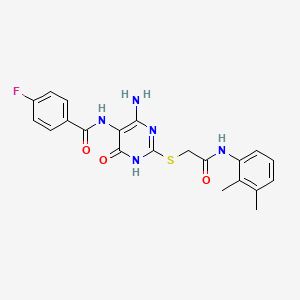
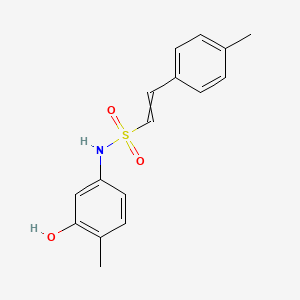
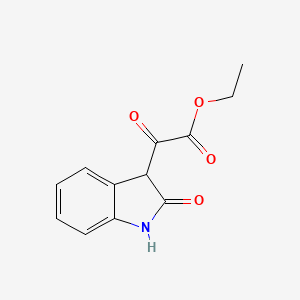
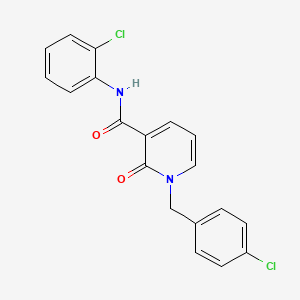
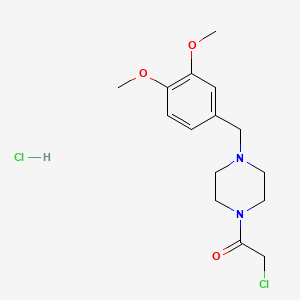
![N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2-phenylacetamide](/img/structure/B2779389.png)
![Ethyl 2-acetamido-2-[(4-fluorophenyl)carbamoyl]acetate](/img/structure/B2779392.png)
![(E)-3-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2779395.png)
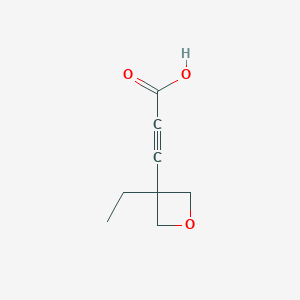
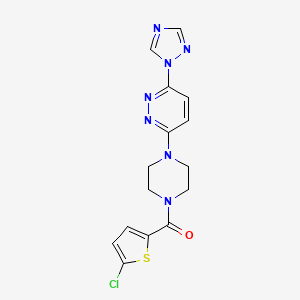
![(2S)-2-[(prop-2-yn-1-yloxy)methyl]pyrrolidinehydrochloride](/img/structure/B2779401.png)
